molecular formula C9H18O3S B12542819 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid CAS No. 652968-16-6

2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid

Cat. No.: B12542819
CAS No.: 652968-16-6
M. Wt: 206.30 g/mol
InChI Key: OZDXJLCUZAUTSF-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by its unique structure, which includes both an ether and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpropyl alcohol with 4-(methylsulfanyl)butanoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions, where the alkoxy or thioalkyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and thioethers.

Scientific Research Applications

2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxypropoxy)-4-(methylsulfanyl)butanoic acid: Similar structure but with a methoxy group instead of a methylpropoxy group.

    2-(2-Methylpropoxy)-4-(ethylsulfanyl)butanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its ether and thioether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

652968-16-6

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(2-methylpropoxy)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H18O3S/c1-7(2)6-12-8(9(10)11)4-5-13-3/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI Key

OZDXJLCUZAUTSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(CCSC)C(=O)O

Origin of Product

United States

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